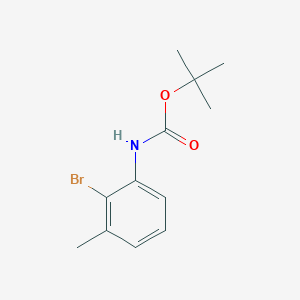

Tert-butyl 2-bromo-3-methylphenylcarbamate

Description

Properties

CAS No. |

936829-27-5 |

|---|---|

Molecular Formula |

C12H16BrNO2 |

Molecular Weight |

286.16 g/mol |

IUPAC Name |

tert-butyl N-(2-bromo-3-methylphenyl)carbamate |

InChI |

InChI=1S/C12H16BrNO2/c1-8-6-5-7-9(10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

InChI Key |

FGOFQNKFJKEIDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-bromo-3-methylphenylcarbamate typically involves the reaction of 2-bromo-3-methylphenyl isocyanate with tert-butyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-3-methylphenylcarbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions.

Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Scientific Research Applications

Tert-butyl 2-bromo-3-methylphenylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-3-methylphenylcarbamate involves its interaction with nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The carbamate group can undergo hydrolysis to release carbon dioxide and form an amine, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-butyl 2-bromo-3-methylphenylcarbamate with three analogous carbamates:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | logP | Key Properties/Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₅BrNO₂ | 292.16* | Br (2), CH₃ (3) | ~4.5† | Cross-coupling reactions, drug synthesis |

| tert-butyl (3-bromo-2-fluorophenyl)carbamate | C₁₁H₁₃BrFNO₂ | 290.13 | Br (3), F (2) | 4.008 | Suzuki-Miyaura couplings, fluorinated APIs |

| tert-butyl (2-bromo-3-fluorobenzyl)carbamate | C₁₂H₁₃BrFNO₂ | 308.15 | Br (2), F (3), benzyl | ~3.8‡ | Cascade reactions, heterocycle synthesis |

| tert-butyl 3-aminobenzylcarbamate | C₁₂H₁₆N₂O₂ | 220.27 | NH₂ (3), benzyl | ~1.2‡ | Amine-functionalized intermediates |

*Calculated based on similar compounds. †Estimated based on methyl vs. fluoro substituent hydrophobicity. ‡Inferred from substituent contributions.

Key Observations:

- logP Differences: The bromo-methyl derivative (logP ~4.5) is more hydrophobic than the bromo-fluoro analog (logP 4.008) due to the methyl group’s lipophilicity, enhancing membrane permeability in drug design .

- Reactivity in Cross-Couplings: Bromine at the 2-position (as in the target compound) is sterically accessible for Pd-catalyzed reactions, similar to tert-butyl (2-bromo-3-fluorobenzyl)carbamate, which participates in cascade reactions with boronate esters . Fluorine, being electron-withdrawing, may slightly reduce reactivity compared to methyl groups.

- Stability: The tert-butyl carbamate group is generally stable under basic conditions but susceptible to acid hydrolysis, releasing toxic isobutylene gas—a behavior observed in tert-butyl alcohol decomposition .

Biological Activity

Tert-butyl 2-bromo-3-methylphenylcarbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a bromine atom attached to a phenyl ring, which is known to influence its biological interactions.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes. The compound can form covalent bonds with the active sites of these enzymes, leading to their inactivation. This mechanism is crucial for its potential use in various applications, including pest control and therapeutic interventions.

Biological Activity

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the nervous system. In studies, it demonstrated varying degrees of inhibition with IC50 values that suggest moderate potency compared to other known inhibitors .

- Antimicrobial Properties :

-

Insecticidal Activity :

- Originally synthesized as a potential insecticide, this compound has been evaluated for its efficacy against various pests. Its mechanism involves disrupting the normal functioning of the insect nervous system by inhibiting key enzymes.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | Human AChE | 38.98 | |

| BChE Inhibition | Human BChE | 1.60 | |

| Antimicrobial | E. coli | 0.125 | |

| Insecticidal | Various pests | N/A |

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was found to effectively inhibit AChE and BChE at concentrations that suggest potential utility in treating conditions associated with cholinergic dysfunctions, such as Alzheimer's disease . The compound displayed selectivity for BChE over AChE, indicating its potential for targeted therapeutic applications.

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against various pathogens. It was noted that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an agricultural pesticide or therapeutic agent .

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-bromo-3-methylphenylcarbamate, and how are reaction conditions optimized?

The compound is typically synthesized via carbamate protection of an amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. Reaction conditions (e.g., anhydrous vs. aqueous environments, temperature control) are critical to minimize side reactions like hydrolysis or undesired substitutions. For instance, inert atmospheres and low temperatures (0–5°C) are recommended to suppress competing pathways . Characterization of intermediates via NMR and LC-MS is essential to confirm purity before proceeding to subsequent steps .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored in airtight containers at room temperature, protected from moisture and direct sunlight. Stability studies suggest that exposure to strong acids/bases or oxidizing agents may degrade the carbamate group. Proper ventilation and personal protective equipment (PPE), including nitrile gloves and lab coats, are mandatory during handling to prevent inhalation or skin contact .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and Boc-group integrity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>95% is typical for research-grade material). Differential scanning calorimetry (DSC) can further verify melting points (e.g., 103–106°C for analogous carbamates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound synthesis?

Discrepancies in yields (e.g., 60–85% across studies) often arise from variations in solvent polarity, base strength, or bromine substitution kinetics. Systematic optimization using design-of-experiments (DoE) frameworks can identify critical parameters. For example, dichloromethane may enhance solubility compared to THF, while stronger bases like DBU could improve coupling efficiency . Side-product analysis via GC-MS is advised to detect competing pathways (e.g., debromination or tert-butyl group cleavage) .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies require systematic substitution of the bromine and methyl groups. For instance:

- Replacing bromine with chlorine or trifluoromethyl groups alters electrophilicity and binding affinity .

- Introducing heterocycles (e.g., pyrimidine moieties) can enhance interactions with biological targets like kinases or HDACs . In vitro assays (e.g., enzyme inhibition or cytotoxicity screens) should be paired with computational docking to prioritize derivatives .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The tert-butyl group imposes steric hindrance, slowing nucleophilic attack at the carbamate oxygen. Bromine’s electron-withdrawing nature activates the aryl ring for Suzuki-Miyaura couplings, but competing C-Br bond cleavage may occur under harsh conditions (e.g., high Pd catalyst loadings). Kinetic studies under controlled temperatures (25–80°C) and ligand screening (e.g., XPhos vs. SPhos) can mitigate these issues .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

Scale-up risks include exothermic reactions during Boc protection and bromine handling. Recommendations:

Q. How can researchers validate the stability of this compound under biological assay conditions?

Stability studies in PBS (pH 7.4) or cell culture media at 37°C should be conducted over 24–72 hours. LC-MS analysis can detect hydrolysis products (e.g., free amine or tert-butanol). If instability is observed, prodrug strategies or encapsulation in liposomes may improve bioavailability .

Methodological Notes

- Data Interpretation : Contradictory results in spectral data (e.g., unexpected NOEs in NMR) may indicate rotameric equilibria or impurities. Always cross-validate with orthogonal techniques .

- Safety Protocols : For bromine-containing intermediates, ensure fume hood use and secondary containment to comply with OSHA and EU regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.